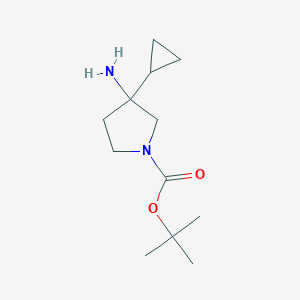
Tert-butyl3-amino-3-cyclopropylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate typically involves the protection of the amino group using tert-butyloxycarbonyl (Boc) groups. One common method involves the reaction of 3-amino-3-cyclopropylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DMAP (4-dimethylaminopyridine) to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反応の分析
tert-Butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection, and bases like sodium hydride (NaH) for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
tert-Butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The Boc protecting group can be cleaved under acidic conditions, releasing the free amine, which can then participate in various biochemical pathways . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
tert-Butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl pyrrolidine-1-carboxylate: Similar in structure but lacks the amino group, making it less reactive in certain contexts.
tert-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate: Similar but with a methyl group instead of a cyclopropyl group, affecting its steric properties and reactivity.
tert-Butyl 3-amino-3-phenylpyrrolidine-1-carboxylate: Contains a phenyl group, which introduces aromaticity and different reactivity patterns.
These comparisons highlight the unique properties of tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate, such as its steric hindrance and reactivity, which make it valuable in various research and industrial applications.
特性
分子式 |
C12H22N2O2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC名 |
tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-6-12(13,8-14)9-4-5-9/h9H,4-8,13H2,1-3H3 |
InChIキー |
GEYUKBFVERUJKL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



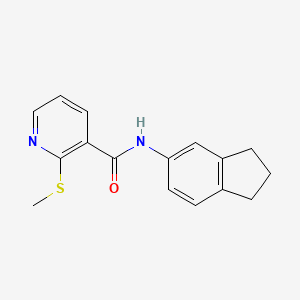
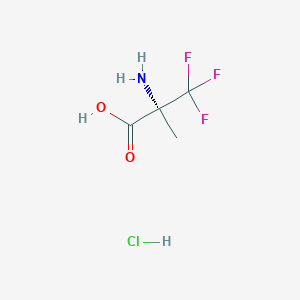
![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B13563190.png)
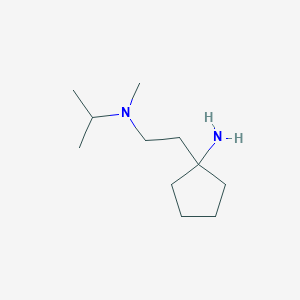
![2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13563200.png)
![2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid](/img/structure/B13563205.png)
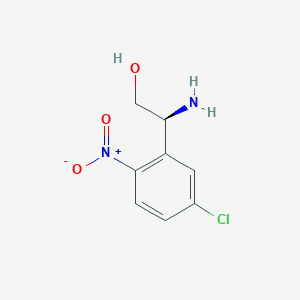
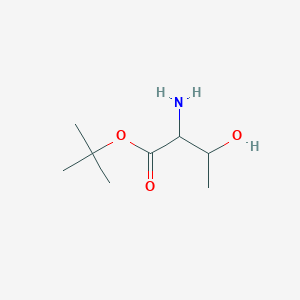
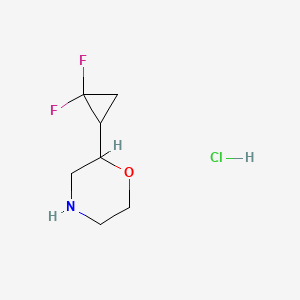
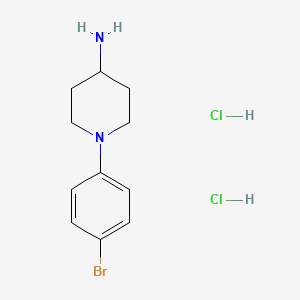

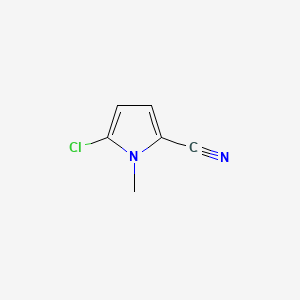
![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine](/img/structure/B13563260.png)
